Cas no 1017791-77-3 (4-(2-aminoethyl)-1λ?-thiomorpholin-1-one)
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-Thiomorpholineethanamine, 1-oxide
- 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
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- MDL: MFCD03840681
- Inchi: 1S/C6H14N2OS/c7-1-2-8-3-5-10(9)6-4-8/h1-7H2
- InChI Key: PRZDBNBUEAQECP-UHFFFAOYSA-N
- SMILES: N1(CCN)CCS(=O)CC1
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-94602-0.05g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 0.05g |
$1080.0 | 2024-05-21 | |
| Enamine | EN300-94602-0.1g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 0.1g |
$1131.0 | 2024-05-21 | |
| Enamine | EN300-94602-0.25g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 0.25g |
$1183.0 | 2024-05-21 | |
| Enamine | EN300-94602-0.5g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 0.5g |
$1234.0 | 2024-05-21 | |
| Enamine | EN300-94602-1.0g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 1.0g |
$1286.0 | 2024-05-21 | |
| Enamine | EN300-94602-2.5g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 2.5g |
$2520.0 | 2024-05-21 | |
| Enamine | EN300-94602-5.0g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 5.0g |
$3728.0 | 2024-05-21 | |
| Enamine | EN300-94602-10.0g |
4-(2-aminoethyl)-1lambda4-thiomorpholin-1-one |
1017791-77-3 | 95% | 10.0g |
$5528.0 | 2024-05-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14811-100MG |
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one |
1017791-77-3 | 95% | 100MG |
¥ 1,412.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14811-250MG |
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one |
1017791-77-3 | 95% | 250MG |
¥ 2,257.00 | 2023-04-04 |
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Suppliers
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
Introduction to 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one (CAS No. 1017791-77-3) in Modern Chemical and Pharmaceutical Research
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1017791-77-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic thione derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both amino and thiol functionalities makes it a versatile scaffold for the development of novel bioactive molecules.
The compound belongs to the morpholine family, a class of cyclic amines known for their broad spectrum of biological activities. The specific substitution pattern in 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one introduces additional reactivity, making it a valuable intermediate in synthetic chemistry. The thione group, in particular, has been widely studied for its ability to participate in various chemical transformations, including nucleophilic addition and oxidation-reduction reactions.
In recent years, there has been growing interest in the development of thioamides as pharmacological agents. Thioamides are known for their stability and ease of synthesis, making them attractive candidates for drug discovery. The structure of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one incorporates elements that are reminiscent of known bioactive molecules, suggesting potential therapeutic applications. For instance, the morpholine ring is a common motif in drugs targeting neurological disorders, while the aminoethyl side chain can enhance solubility and bioavailability.
One of the most compelling aspects of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Researchers have been exploring small-molecule inhibitors to modulate kinase activity, and thioamides have emerged as a promising class of inhibitors due to their ability to bind to the ATP-binding site of kinases. The unique structural features of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one make it an intriguing candidate for further investigation.
Recent studies have highlighted the importance of scaffold hopping in drug discovery—a strategy that involves modifying the core structure of a known molecule to identify new bioactive compounds. 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one serves as an excellent scaffold for such explorations. By leveraging its structural flexibility, researchers can introduce diverse functional groups and explore new chemical spaces. This approach has led to the discovery of several novel compounds with improved pharmacological profiles.
The synthesis of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one is another area where this compound has shown promise. The presence of both an amino group and a thiol group provides multiple opportunities for chemical modification. For example, the amino group can be acylated or alkylated to introduce additional functionality, while the thiol group can be oxidized to form disulfides or conjugated with other biomolecules via disulfide bonds. These synthetic possibilities make 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one a valuable building block in medicinal chemistry.
In conclusion, 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one (CAS No. 1017791-77-3) represents a fascinating compound with significant potential in chemical and pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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